An In-Depth Technical Guide to the Physicochemical Properties of 2-[3-(4-Methylphenyl)propanamido]acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-[3-(4-Methylphenyl)propanamido]acetic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 2-[3-(4-Methylphenyl)propanamido]acetic acid. In the absence of extensive published data for this specific molecule, this document serves as a predictive and methodological resource. It combines computational estimations derived from structurally analogous compounds with detailed, field-proven experimental protocols for empirical determination. This guide is designed to equip researchers with the necessary framework to fully characterize this compound, a critical step in any drug discovery and development pipeline. We will delve into the structural attributes, predicted properties, and the causality behind the experimental choices for determining key parameters such as melting point, solubility, pKa, and the octanol-water partition coefficient (logP).
Introduction and Molecular Identity
2-[3-(4-Methylphenyl)propanamido]acetic acid is a carboxylic acid derivative characterized by a para-substituted toluene moiety linked to an acetic acid backbone via a propanamide linker. Understanding its physicochemical properties is paramount as these intrinsic characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and potential for biological activity.
Chemical Structure
The structural formula of 2-[3-(4-Methylphenyl)propanamido]acetic acid is presented below. The molecule possesses key functional groups that will dictate its chemical behavior: a carboxylic acid group, an amide linkage, and an aromatic ring.
Caption: Chemical structure of 2-[3-(4-Methylphenyl)propanamido]acetic acid.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for the target compound, the following properties have been estimated based on the computationally derived data for a structurally similar compound, 2-[4-Methyl-3-(propanoylamino)phenyl]acetic acid (PubChem CID: 71066245), and general chemical principles.[1] These values should be considered as preliminary estimates to be confirmed by empirical testing.
| Property | Predicted Value/Information | Rationale for Prediction |
| Molecular Formula | C12H15NO3 | Based on the chemical structure. |
| Molecular Weight | 221.25 g/mol | Calculated from the molecular formula.[1] |
| Appearance | White to off-white crystalline solid | Expected for a moderately sized organic acid. |
| XLogP3 | ~1.5 - 2.5 | Based on the value for a similar compound and the presence of both lipophilic (aromatic ring, alkyl chain) and hydrophilic (amide, carboxylic acid) groups.[1] |
| Hydrogen Bond Donors | 2 | The amide (N-H) and carboxylic acid (O-H) groups.[1] |
| Hydrogen Bond Acceptors | 3 | The amide carbonyl oxygen, and the two oxygens of the carboxylic acid.[1] |
| Rotatable Bonds | 5 | Indicative of conformational flexibility. |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 2-[3-(4-Methylphenyl)propanamido]acetic acid. The choice of these methods is guided by their robustness, reliability, and common usage in the pharmaceutical sciences.
Melting Point Determination
The melting point is a fundamental indicator of a crystalline solid's purity.[2] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
This protocol utilizes a standard melting point apparatus (e.g., MelTemp).[3][4]
Caption: Workflow for Melting Point Determination.
-
Sample Preparation:
-
Ensure the crystalline sample of 2-[3-(4-Methylphenyl)propanamido]acetic acid is completely dry.
-
Place a small amount of the sample on a watch glass and grind it into a fine powder using a spatula.
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 1-2 mm.[2]
-
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
For an unknown compound, it is advisable to first perform a rapid determination by heating at a faster rate (e.g., 10-20°C/minute) to find an approximate melting range.[3]
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Place a fresh sample in the apparatus and heat at a slower, controlled rate (1-2°C per minute) as you approach the expected melting point.[2]
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the entire sample has melted (the end of the melting range).
-
Repeat the measurement with a fresh sample to ensure reproducibility.
-
Solubility Determination
Solubility is a critical parameter that influences a drug's bioavailability and formulation. The presence of both a carboxylic acid and an amide group suggests that the solubility of 2-[3-(4-Methylphenyl)propanamido]acetic acid will be pH-dependent.
This protocol provides a systematic approach to determining the solubility of the compound in various solvents, which can also give an indication of its acid-base properties.[5][6][7]
Caption: Decision tree for qualitative solubility testing.
-
Water Solubility:
-
To a test tube containing approximately 25 mg of the compound, add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[5]
-
Observe if the solid dissolves completely.
-
-
Aqueous Base Solubility:
-
If the compound is insoluble in water, use a fresh 25 mg sample and add 0.75 mL of 5% aqueous sodium hydroxide (NaOH) solution.[7]
-
Shake vigorously. Solubility in NaOH but not in water indicates an acidic compound.
-
To confirm, to the NaOH solution, add 6 M HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms the presence of an acidic functional group.[7]
-
Repeat the test with a fresh sample using 5% sodium bicarbonate (NaHCO3) solution. Solubility in NaHCO3 indicates a strong acid (like a carboxylic acid), while solubility in NaOH but not NaHCO3 suggests a weak acid.[8]
-
-
Aqueous Acid Solubility:
-
If the compound is insoluble in water and aqueous base, test its solubility in 0.75 mL of 5% aqueous hydrochloric acid (HCl) using a fresh 25 mg sample.[8]
-
Solubility in acid indicates a basic compound (e.g., an amine).
-
Acid Dissociation Constant (pKa) Determination
The pKa is a quantitative measure of the strength of an acid in solution. For 2-[3-(4-Methylphenyl)propanamido]acetic acid, the carboxylic acid group is the primary acidic functional group. The pKa value is crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.
Potentiometric titration is a highly accurate method for determining the pKa of an acid.[9][10]
-
Preparation:
-
Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). Gentle warming may be necessary to aid dissolution.[9]
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[10]
-
Prepare a standardized solution of a strong base, typically 0.1 M NaOH.
-
-
Titration:
-
Place the solution of the acid in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Begin stirring the solution at a constant rate.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[10]
-
Continue the titration until the pH shows a sharp increase and then begins to level off in the basic region.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first or second derivative of the titration curve.
-
The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) corresponds to the point where the concentrations of the acid and its conjugate base are equal.
-
According to the Henderson-Hasselbalch equation (pH = pKa + log([A-]/[HA])), at the half-equivalence point, the pH of the solution is equal to the pKa of the acid.[9]
-
Octanol-Water Partition Coefficient (logP) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its ability to cross biological membranes. A positive logP value indicates a preference for the lipid (octanol) phase, while a negative value indicates a preference for the aqueous phase.
The shake-flask method is the "gold standard" for logP determination.[11][12][13]
Caption: Workflow for logP Determination by the Shake-Flask Method.
-
Preparation:
-
Prepare a buffered aqueous solution, typically a phosphate buffer at pH 7.4, to mimic physiological conditions.
-
Pre-saturate the 1-octanol with the aqueous buffer and the aqueous buffer with 1-octanol by shaking them together for 24 hours and then allowing the phases to separate. This is crucial to ensure that the volume of each phase does not change during the experiment.[14]
-
-
Partitioning:
-
Accurately weigh a small amount of 2-[3-(4-Methylphenyl)propanamido]acetic acid and dissolve it in a known volume of the pre-saturated aqueous buffer.
-
Add a known volume of the pre-saturated 1-octanol. The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity of the compound.[11]
-
Seal the container and shake it vigorously for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium (e.g., 2 hours).[15]
-
Allow the container to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process and ensure a clean separation.[12]
-
-
Analysis:
-
Carefully withdraw a sample from both the upper (octanol) and lower (aqueous) phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve for the compound in each phase will be necessary for accurate quantification.
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.
-
The logP is the base-10 logarithm of the partition coefficient: logP = log10(P).
-
Conclusion
References
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
National Taiwan Normal University. (n.d.). Experiment 20: Recrystallization and Melting Point Determination. Retrieved from [Link]
-
Faculty of Science, Tanta University. (n.d.). Experiment 2: Determination of Solubility Class. Retrieved from [Link]
-
protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
-
Wellesley College. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]
-
Tanta University. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
-
Bellevue College. (n.d.). Experiment 2: Solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved from [Link]
-
Community College of Rhode Island. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
University of Colorado Denver. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]
-
ResearchGate. (2025). Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-2-(4-methylphenyl)acetic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-[4-Methyl-3-(propanoylamino)phenyl]acetic acid. Retrieved from [Link]
Sources
- 1. 2-[4-Methyl-3-(propanoylamino)phenyl]acetic acid | C12H15NO3 | CID 71066245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. bellevuecollege.edu [bellevuecollege.edu]
- 8. www1.udel.edu [www1.udel.edu]
- 9. web.williams.edu [web.williams.edu]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. researchgate.net [researchgate.net]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

